N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
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Description
“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These compounds are usually confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse, and their activity can be influenced by the substituent on the phenyl . For example, the herbicidal activity assays showed that certain compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that pyrazolo[3,4-b]pyridine derivatives, which share a structural resemblance with N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate moderate to good activity against both Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, highlighting their potential in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Antiallergic and Anticancer Properties
Studies on related pyrazole and pyridine compounds have unveiled their antiallergic and anticancer properties. For instance, antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have shown remarkable activity in preclinical models, suggesting the potential of structurally similar compounds in treating allergic reactions and possibly cancer (Nohara et al., 1985).
Chemical Reactivity and Mechanistic Insights
Experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, providing insights into their chemical reactivity. These studies are crucial for understanding how such compounds can be modified or utilized in various chemical and pharmaceutical applications (Yıldırım, Kandemirli, & Demir, 2005).
Magnetic Properties and Coordination Chemistry
Research into the magnetic properties and coordination chemistry of pyrazole-based compounds has led to the discovery of new materials with ferro- and antiferromagnetic properties. These findings have implications for developing new magnetic materials and understanding the fundamental aspects of molecular magnetism (Roy et al., 2009).
Enzyme Inhibition and Medicinal Chemistry
Further investigations into pyrazolopyrimidines and pyrazole amides have demonstrated their potential as enzyme inhibitors and antiprotozoal agents, showcasing the broad spectrum of biological activities associated with these compounds. This research contributes to the ongoing search for new therapeutic agents with specific enzyme inhibition profiles (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h4-5,7-8,10,14H,2-3,6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSJRKIKPTTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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